- Enantioselective Syntheses of Aeruginosin 298-A and Its Analogues Using a Catalytic Asymmetric Phase-Transfer Reaction and Epoxidation, Journal of the American Chemical Society, 2003, 125(37), 11206-11207

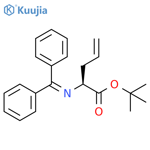

Cas no 89985-87-5 (methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate)

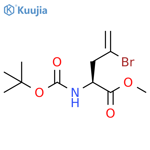

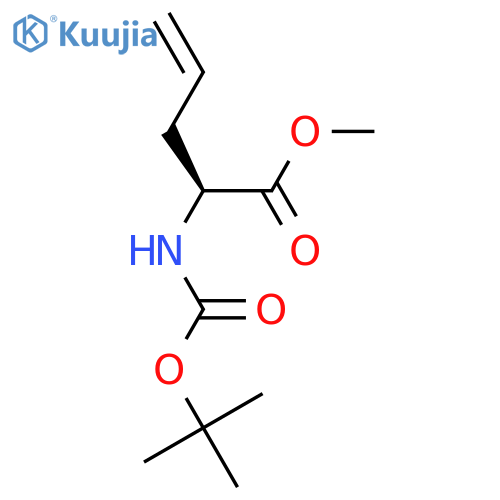

89985-87-5 structure

Nome do Produto:methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Propriedades químicas e físicas

Nomes e Identificadores

-

- (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

- (S)-Methyl 2-(tert-butoxycarbonylamino)-pent-4-enoate

- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methylester, (2S)-

- (S)-Methyl-2-Boc-AMino-4-pentenoic acid

- methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate

- (2S)-2-(Boc-amino)-4-pentenoic acid methyl ester

- (S)-Methyl 2-(tert-butoxycarbonylamino)pent-4-enoate

- Methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

- APXWRHACXBILLH-QMMMGPOBSA-N

- 4948AC

- FCH3679695

- AK101174

- AX8232713

- (5)-methyl 2-(tert-butoxycarbonylamino)pent-4-enoate

- (S)-2-Allyl-N-(tert-butoxycarbonyl)glycine methyl est

- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (S)- (ZCI)

- Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-pentenoate (ACI)

- (S)-N-(Boc)allylglycine Me ester

- methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate

- (S)-Methyl2-((tert-butoxycarbonyl)amino)pent-4-enoate

- A1-50270

- METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]PENT-4-ENOATE

- AS-69618

- (S)-Methyl 2-((t-butoxycarbonyl)amino)pent-4-enoate (Boc-Gly(All)-OMe)

- MFCD13190790

- W11819

- DTXSID50431587

- 89985-87-5

- CS-0039110

- AKOS016843097

- methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoate

- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoate

- SCHEMBL614515

-

- MDL: MFCD13190790

- Inchi: 1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1

- Chave InChI: APXWRHACXBILLH-QMMMGPOBSA-N

- SMILES: [C@H](CC=C)(C(=O)OC)NC(=O)OC(C)(C)C

Propriedades Computadas

- Massa Exacta: 229.13100

- Massa monoisotópica: 229.13140809g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 16

- Contagem de Ligações Rotativas: 7

- Complexidade: 268

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 1

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 64.599

- XLogP3: 2

Propriedades Experimentais

- PSA: 64.63000

- LogP: 2.01970

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Informações de segurança

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Dados aduaneiros

- CÓDIGO SH:2924199090

- Dados aduaneiros:

China Customs Code:

2924199090Overview:

2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Summary:

2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM126279-5g |

methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | 95% | 5g |

$*** | 2023-05-29 | |

| Advanced ChemBlocks | P35287-5G |

(2S)-2-(Boc-amino)-4-pentenoic acid methyl ester |

89985-87-5 | 95% | 5G |

$420 | 2023-09-15 | |

| ChemScence | CS-0039110-100mg |

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | >97.0% | 100mg |

$99.0 | 2022-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0182-1G |

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate |

89985-87-5 | 97% | 1g |

¥ 1,386.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y1006269-25G |

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate |

89985-87-5 | 97% | 25g |

$1550 | 2024-07-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80060-1g |

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | 95% | 1g |

¥989.0 | 2024-07-19 | |

| Chemenu | CM126279-10g |

methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | 95% | 10g |

$1075 | 2021-06-09 | |

| ChemScence | CS-0039110-5g |

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | >97.0% | 5g |

$947.0 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80060-0.5g |

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | 0.5g |

¥679.0 | 2021-09-04 | ||

| Chemenu | CM126279-250mg |

methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | 95% | 250mg |

$*** | 2023-05-29 |

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2

1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt

1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt

Referência

- Synthesis and self-assembly of NCN-pincer Pd-complex-bound norvalines, Chemistry - A European Journal, 2013, 19(37), 12356-12375

Método de produção 3

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

Referência

- Cross-Metathesis Approach to the Tricyclic Marine Alkaloids (-)-Fasicularin and (-)-Lepadiformine A, Journal of Organic Chemistry, 2017, 82(16), 8497-8505

Método de produção 4

Condições de reacção

1.1 Solvents: Dichloromethane , Triethylamine

1.2 Solvents: Dichloromethane , Triethylamine

1.2 Solvents: Dichloromethane , Triethylamine

Referência

- Progress towards the synthesis of piperazimycin A: synthesis of the non-proteogenic amino acids and elaboration into dipeptides, Tetrahedron Letters, 2010, 51(18), 2493-2496

Método de produção 5

Condições de reacção

1.1 Solvents: Methanol , Toluene , Hexane ; 0 °C; 1 h, rt

1.2 Reagents: Acetic acid

1.2 Reagents: Acetic acid

Referência

- Silole amino acids with aggregation-induced emission features synthesized by hydrosilylation, European Journal of Organic Chemistry, 2019, 2019(12), 2275-2281

Método de produção 6

Condições de reacção

1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Toluene

Referência

- N-(Boc)-L-(2-bromoallyl)-glycine: a versatile intermediate for the synthesis of optically active unnatural amino acids, Tetrahedron Letters, 1993, 34(28), 4485-8

Método de produção 7

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 10 min, rt; 12 h, rt

Referência

- Divergent access to histone deacetylase inhibitory cyclopeptides via late-stage cyclopropane ring cleavage strategy. short synthesis of chlamydocin, ChemRxiv, 2019, 1, 1-101

Método de produção 8

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane

1.2 Reagents: Trimethylsilyldiazomethane Solvents: Toluene

1.2 Reagents: Trimethylsilyldiazomethane Solvents: Toluene

Referência

- The direct synthesis of novel enantiomerically pure α-amino acids in protected form via Suzuki cross-coupling, Tetrahedron Letters, 2000, 41(36), 7115-7119

Método de produção 9

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 18 h, rt

Referência

- Aliphatic chain-containing macrocycles as diazonamide A analogs, Chemistry of Heterocyclic Compounds (New York, 2020, 56(5), 586-602

Método de produção 10

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt

1.2 rt

1.3 Reagents: Water ; rt

1.2 rt

1.3 Reagents: Water ; rt

Referência

- The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acids, Organic & Biomolecular Chemistry, 2019, 17(35), 8079-8082

Método de produção 11

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 8 h, rt

Referência

- Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteria, European Journal of Medicinal Chemistry, 2018, 151, 98-109

Método de produção 12

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2

1.2 Solvents: Methanol , Toluene , Hexane ; rt; 2 h, rt

1.2 Solvents: Methanol , Toluene , Hexane ; rt; 2 h, rt

Referência

- Synthesis, structure, and function of PCP pincer transition-metal-complex-bound norvaline derivatives, Synlett, 2013, 24(15), 1910-1914

Método de produção 13

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 0 °C; 0 °C → rt; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 18 h, rt

Referência

- Microelectrode Arrays, Dihydroxylation, and the Development of an Orthogonal Safety-Catch Linker, Organic Letters, 2021, 23(14), 5440-5444

Método de produção 14

Condições de reacção

1.1 -

1.2 Reagents: Trimethylsilyldiazomethane Solvents: Methanol

1.2 Reagents: Trimethylsilyldiazomethane Solvents: Methanol

Referência

- Development of Co- and Post-Translational Synthetic Strategies to C-Neoglycopeptides, Organic Letters, 2002, 4(21), 3591-3594

Método de produção 15

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

Referência

- Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene Hydrofunctionalization, Journal of the American Chemical Society, 2017, 139(44), 15576-15579

Método de produção 16

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2.0, rt

1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt

1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt

Referência

- Synthesis and supramolecular association of NCN-pincer Pd-complex-bound norvaline derivatives toward fabrication of controlled metal array, Chemistry Letters, 2012, 41(2), 194-196

Método de produção 17

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Methanol

1.2 Reagents: Triethylamine Solvents: Dichloromethane

1.2 Reagents: Triethylamine Solvents: Dichloromethane

Referência

- Triazole-linked glycosyl amino acids and peptides: synthesis, scope and applications, 2008, , ,

Método de produção 18

Condições de reacção

1.1 Reagents: Potassium carbonate ; 10 min, rt; 12 h, rt

Referência

- Divergent access to histone deacetylase inhibitory cyclopeptides via a late-stage cyclopropane ring cleavage strategy. Short synthesis of chlamydocin, Organic Letters, 2019, 21(20), 8473-8478

Método de produção 19

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Methanol

1.2 Reagents: Triethylamine Solvents: Acetonitrile

1.2 Reagents: Triethylamine Solvents: Acetonitrile

Referência

- Stereoselective, nonracemic synthesis of ω-borono-α-amino acids, Tetrahedron: Asymmetry, 1998, 9(12), 2121-2131

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Raw materials

- (S,S)-(+)-Pseudoephedrine Glycinamide

- 4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2S)-

- Di-tert-butyl dicarbonate

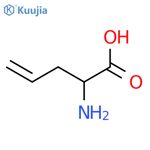

- (S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid

- (S)-2-Allylglycine

- (diazomethyl)trimethylsilane

- 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, 1,1-dimethylethylester, (2S)-

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Preparation Products

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Literatura Relacionada

-

1. Book reviews

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

89985-87-5 (methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate) Produtos relacionados

- 17901-01-8(Boc-L-isoleucine Methyl Ester)

- 59768-74-0(Boc-Asp(OMe)-OH)

- 34582-32-6((S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid)

- 24277-39-2(Boc-Glu-OtBu)

- 55757-60-3(Boc-L-Lysine Methyl Ester)

- 90600-20-7((S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid)

- 73821-97-3(Boc-L-Glu(OcHx)-OH)

- 132286-79-4(Boc-L-glutamic acid gamma-allyl ester)

- 900001-39-0(N-(3,4-dimethoxyphenyl)-N'-(3-phenylpropyl)ethanediamide)

- 2228026-25-1((2S)-4-{6,6-dimethylbicyclo3.1.1heptan-2-yl}butan-2-amine)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:89985-87-5)methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate

Pureza:99%

Quantidade:5g

Preço ($):293.0